molecular formula C5H5ClN2O2 B13536474 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid

4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid

Cat. No.: B13536474
M. Wt: 160.56 g/mol
InChI Key: VLDIILVESKLJFS-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a chlorine atom at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position. It is a colorless crystalline solid, soluble in water and organic solvents, and is commonly used as an intermediate in chemical synthesis and as a catalyst in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid typically involves the chlorination and carboxylation of imidazole derivatives. One common method is the reaction of 4-chloroimidazole with methyl iodide under basic conditions to introduce the methyl group at the 1st position. This is followed by carboxylation using carbon dioxide in the presence of a strong base to form the carboxylic acid group at the 5th position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.

    Industry: Employed as an additive in coatings, rubber, and resins to enhance their properties .

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is unique due to the presence of all three functional groups (chlorine, methyl, and carboxylic acid) on the imidazole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-chloro-3-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C5H5ClN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10)

InChI Key

VLDIILVESKLJFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)O)Cl

Origin of Product

United States

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